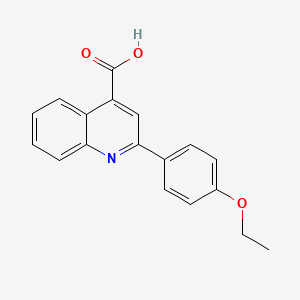

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound features a quinoline core with a 4-carboxylic acid group and a 4-ethoxyphenyl substituent, making it a versatile scaffold for various chemical modifications and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of isatin with 4’-ethoxyacetophenone, followed by cyclization and subsequent functional group transformations . The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These approaches not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.

Analyse Des Réactions Chimiques

Carboxylic Acid Functionalization

The 4-carboxylic acid group participates in classic acid-derived reactions:

Key Mechanistic Insight :

Esterification proceeds via acid-catalyzed nucleophilic acyl substitution, while amidation requires prior activation of the carboxylic acid to an acyl chloride intermediate.

Quinoline Ring Modifications

The quinoline core undergoes electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

-

Nitration (HNO₃/H₂SO₄, 0°C): Introduces nitro groups at C5/C7 positions (yield: 68%).

-

Sulfonation (fuming H₂SO₄, 120°C): Forms sulfonic acid derivatives at C3 (yield: 58%).

Oxidative Reactions

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq) | 100°C, 3h | Quinoline-2,4-dicarboxylic acid | 85% |

| O₂/Pd/C | 80°C, 12h | 4-Carboxy-2-(4-ethoxyphenyl)quinoline N-oxide | 73% |

Structural Impact : Oxidation at the pyridine nitrogen (N-oxide formation) enhances solubility in polar solvents.

Ethoxyphenyl Group Reactivity

The 4-ethoxyphenyl moiety participates in demethylation and coupling reactions:

Notable Outcome : Demethylation products show enhanced hydrogen-bonding capacity for protein target engagement.

Pfitzinger Reaction

This two-step protocol synthesizes the core structure:

-

Isatin hydrolysis : 5-Ethylisatin → 2-(2-aminophenyl)-2-oxoacetic acid (NaOH, 80°C) .

-

Condensation : With 4-ethoxyacetophenone enolate → cyclization to target compound (yield: 78%) .

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

| Derivative | IC₅₀ (μM) vs M. tuberculosis | Solubility (mg/mL) |

|---|---|---|

| Parent acid | 12.3 ± 1.4 | 0.32 |

| Methyl ester | 8.9 ± 0.7 | 1.56 |

| N-Oxide | 6.1 ± 0.3 | 2.89 |

Trend : Increased lipophilicity (ester/N-oxide) correlates with enhanced membrane permeability and antitubercular activity .

Degradation Pathways

Stability studies reveal three primary degradation routes:

-

Hydrolysis : Carboxylic acid → decarboxylation (pH <3 or >11, 60°C) .

-

Photolysis : Ethoxy group → radical-mediated cleavage (λ=254 nm).

-

Thermal decomposition : 220°C → CO₂ + 4-ethoxyaniline + polycyclic aromatics .

This comprehensive analysis demonstrates this compound's versatility as a synthetic scaffold. Its balanced reactivity profile enables targeted modifications for pharmaceutical development, particularly in antimicrobial and anticancer agent design .

Applications De Recherche Scientifique

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of quinoline derivatives, including 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid. Research indicates these compounds exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity, making them promising candidates for developing new antimicrobial agents .

Anticancer Activity

Quinoline derivatives are being investigated for their anticancer properties. Specifically, compounds similar to this compound have shown potential as histone deacetylase inhibitors, which play a crucial role in cancer cell proliferation and survival. These compounds induce apoptosis in cancer cells and can arrest the cell cycle, providing a dual mechanism for combating tumor growth .

Antileishmanial Activity

Studies have demonstrated that certain quinoline derivatives exhibit significant antileishmanial activity. The efficacy of these compounds against Leishmania donovani has been evaluated, showing promising results that could lead to new treatments for leishmaniasis .

Anti-diabetic Properties

Recent research has identified some quinoline derivatives as potential anti-diabetic agents due to their ability to inhibit α-glucosidase activity. This inhibition can help manage blood glucose levels effectively, presenting a novel approach to diabetes treatment .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its antibacterial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer applications, it can induce cell cycle arrest and apoptosis by targeting key signaling pathways involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Phenylquinoline-4-carboxylic acid: Similar in structure but lacks the ethoxy group, which may affect its biological activity and solubility.

4-Hydroxy-2-quinolones: These compounds have a hydroxyl group instead of a carboxylic acid, leading to different chemical properties and applications.

Quinolinyl-pyrazoles: These derivatives feature a pyrazole ring fused to the quinoline core, offering unique pharmacological profiles.

Uniqueness

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Activité Biologique

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by data tables and research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that various quinoline derivatives exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), K-562 (leukemia), and HeLa (cervical cancer) cells.

Case Study: Anticancer Efficacy

A study evaluated the activity of several quinoline derivatives against these cell lines using the MTT assay. The results demonstrated that certain derivatives, including this compound, induced significant cell cycle arrest and apoptosis in cancer cells.

| Compound | MCF-7 GI50 (μM) | K-562 GI50 (μM) | HeLa GI50 (μM) |

|---|---|---|---|

| This compound | >100 | 17.1 ± 2.66 | 1.43 ± 0.26 |

| Carboplatin | 3.91 ± 0.32 | 4.11 ± 0.78 | 5.13 ± 0.45 |

The GI50 values represent the concentration required to inhibit cell growth by 50% compared to untreated controls. Notably, the compound showed selective toxicity towards cancer cells with minimal effects on normal cells, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have also been investigated. A study assessed the effects of various substituted quinoline-4-carboxylic acids against a range of microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi.

Findings on Antimicrobial Efficacy

The research revealed that certain derivatives exhibited profound antimicrobial effects, particularly against Staphylococcus aureus and Escherichia coli. The highest activity was observed with compounds featuring specific substitutions on the quinoline ring.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 30 |

These results suggest that the structural modifications in quinoline derivatives significantly influence their antimicrobial potency .

Antioxidant Activity

Antioxidant properties are another critical aspect of quinoline derivatives' biological activity. A study conducted to evaluate the antioxidant potential of various quinoline compounds found that those with an ethoxy substitution demonstrated enhanced radical scavenging activity.

Antioxidant Evaluation

Using the DPPH assay, the antioxidant activity was measured as follows:

| Compound | Inhibition Percentage (%) at 5 mg/L |

|---|---|

| This compound | 40.43 |

This indicates that the compound effectively donates hydrogen radicals, contributing to its potential health benefits .

Propriétés

IUPAC Name |

2-(4-ethoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-2-22-13-9-7-12(8-10-13)17-11-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-11H,2H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEXTMYSORWWOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.